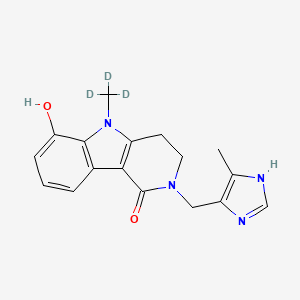
6-Hydroxy alosetron-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy alosetron-d3 is a derivative of alosetron, a potent and selective serotonin 5-HT3 receptor antagonist.
Vorbereitungsmethoden
The synthesis of 6-Hydroxy alosetron-d3 involves several steps, starting from the precursor alosetron. The synthetic route typically includes the hydroxylation of alosetron at the 6th position, followed by the incorporation of deuterium atoms to form the deuterated compound. The reaction conditions often involve the use of specific catalysts and reagents to ensure the selective hydroxylation and deuteration processes . Industrial production methods may vary, but they generally follow similar principles to achieve high purity and yield of the compound.
Analyse Chemischer Reaktionen
6-Hydroxy alosetron-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy alosetron-d3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical method development and validation.
Biology: It is used to study the serotonin 5-HT3 receptor and its role in various physiological processes.
Medicine: It is used in the development of new drugs for the treatment of irritable bowel syndrome and other gastrointestinal disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6-Hydroxy alosetron-d3 involves its interaction with the serotonin 5-HT3 receptor. By binding to this receptor, the compound inhibits the action of serotonin, a neurotransmitter involved in the regulation of visceral pain, colonic transit, and gastrointestinal secretions. This inhibition helps to alleviate symptoms associated with irritable bowel syndrome and other related disorders .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy alosetron-d3 is unique due to its specific hydroxylation and deuteration, which enhance its stability and selectivity. Similar compounds include:
Alosetron: The parent compound, which is also a serotonin 5-HT3 receptor antagonist.
6-Hydroxy alosetron: The non-deuterated form of the compound.
Other 5-HT3 receptor antagonists: Such as ondansetron and granisetron, which are used for similar therapeutic purposes but have different chemical structures and properties.
Eigenschaften
Molekularformel |
C17H18N4O2 |
|---|---|
Molekulargewicht |
313.37 g/mol |
IUPAC-Name |
6-hydroxy-2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one |
InChI |
InChI=1S/C17H18N4O2/c1-10-12(19-9-18-10)8-21-7-6-13-15(17(21)23)11-4-3-5-14(22)16(11)20(13)2/h3-5,9,22H,6-8H2,1-2H3,(H,18,19)/i2D3 |
InChI-Schlüssel |
UUQDYYPVWUOAOE-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C2=C(C3=C1C(=CC=C3)O)C(=O)N(CC2)CC4=C(NC=N4)C |
Kanonische SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


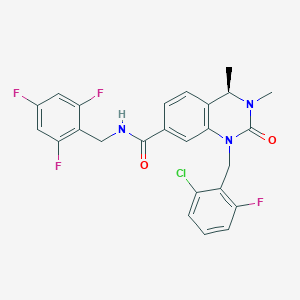
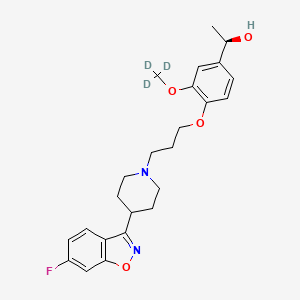
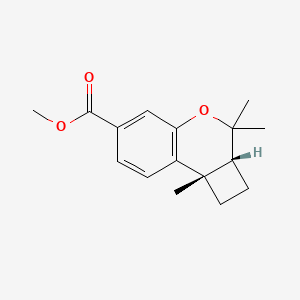
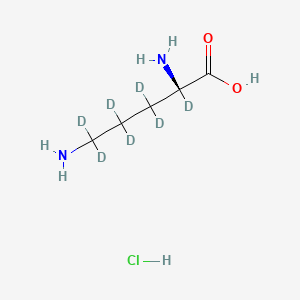
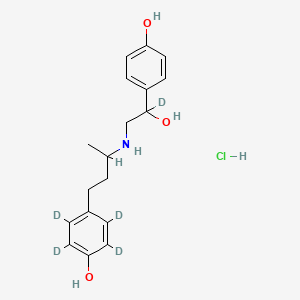
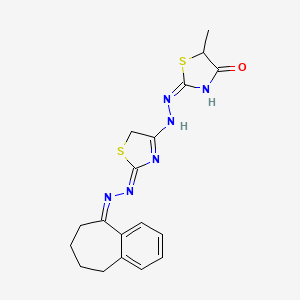

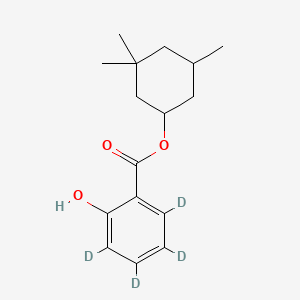

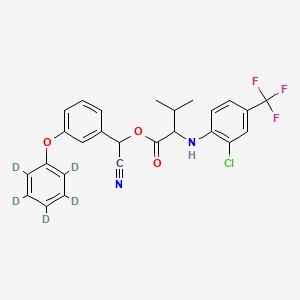
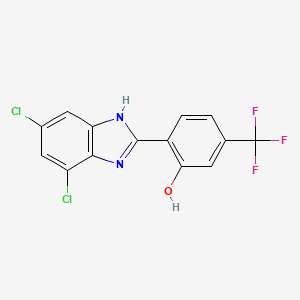
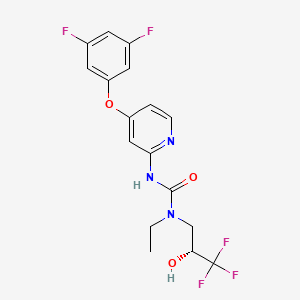
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)

